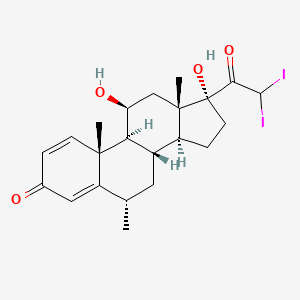

11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name 11β,17-dihydroxy-21,21-diiodo-6α-methylpregna-1,4-diene-3,20-dione provides a precise description of the compound’s structure. Breaking this down:

- Pregnane backbone : A 21-carbon steroid nucleus derived from pregnane (C21H36).

- Double bonds : At positions 1 and 4 (-1,4-diene).

- Substituents :

- Ketone groups : At positions 3 and 20 (-3,20-dione).

Table 1: Structural breakdown of IUPAC name components

| Position | Substituent | Functional Group |

|---|---|---|

| 3 | Ketone | 3-oxo |

| 6α | Methyl | -CH3 |

| 11β | Hydroxyl | -OH |

| 17α | Hydroxyl | -OH |

| 21 | Diiodo | -I2 |

| 1,4 | Double bonds | -ene |

This nomenclature aligns with the steroid numbering system, where the pregnane skeleton serves as the foundation. The stereochemistry (α/β) specifies the spatial orientation of substituents relative to the planar steroid nucleus.

Structural Classification Within the Corticosteroid Family

Corticosteroids are classified into glucocorticoids (anti-inflammatory) and mineralocorticoids (electrolyte regulation). This compound belongs to the glucocorticoid subgroup due to its structural resemblance to methylprednisolone, a synthetic glucocorticoid. Key structural distinctions include:

- Iodination at C21 : Unlike most glucocorticoids, which feature hydroxyl or methyl groups at C21, this compound’s diiodo substitution is rare.

- 6α-methyl group : Enhances metabolic stability and glucocorticoid receptor binding affinity compared to non-methylated analogs.

- 1,4-diene system : The conjugated double bonds at C1–C2 and C4–C5 increase lipophilicity and prolong biological activity.

Table 2: Structural comparison with related corticosteroids

| Compound | C6 Substituent | C11 Substituent | C17 Substituent | C21 Substituent |

|---|---|---|---|---|

| Cortisol | -H | -OH (β) | -OH (α) | -OH |

| Methylprednisolone | -CH3 (α) | -OH (β) | -OH (α) | -OH |

| This compound | -CH3 (α) | -OH (β) | -OH (α) | -I2 |

The diiodo modification likely alters receptor interaction kinetics and metabolic pathways, though specific pharmacological data remain limited.

Historical Context of Halogenated Steroid Development

The development of halogenated steroids emerged in the mid-20th century as researchers sought to enhance the therapeutic efficacy of natural corticosteroids. Key milestones include:

- 1940s–1950s : Discovery that halogenation (e.g., fluorination at C9) increased glucocorticoid potency and duration of action. For example, dexamethasone (9α-fluoro-16α-methylprednisolone) became a cornerstone anti-inflammatory agent.

- 1960s–1970s : Exploration of iodine substitutions for radiopharmaceutical applications. Radioiodinated steroids, such as cortisol-3-(p-hydroxyphenylpropionyl)hydrazone, were developed for radioimmunoassays. The diiodo group in 11β,17-dihydroxy-21,21-diiodo-6α-methylpregna-1,4-diene-3,20-dione may derive from this era, potentially serving as a tracer molecule.

- Modern applications : Halogenation remains a key strategy in steroid design, balancing metabolic stability and receptor specificity. However, iodinated steroids are less common than fluorinated analogs due to iodine’s larger atomic radius and potential toxicity.

The synthesis of this compound reflects broader trends in steroid chemistry, where halogenation and alkylation are employed to tailor pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

94134-96-0 |

|---|---|

Molecular Formula |

C22H28I2O4 |

Molecular Weight |

610.3 g/mol |

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28I2O4/c1-11-8-13-14-5-7-22(28,18(27)19(23)24)21(14,3)10-16(26)17(13)20(2)6-4-12(25)9-15(11)20/h4,6,9,11,13-14,16-17,19,26,28H,5,7-8,10H2,1-3H3/t11-,13-,14-,16-,17+,20-,21-,22-/m0/s1 |

InChI Key |

HXECQENBKBNQCQ-XLECKLAMSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(I)I)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(I)I)O |

Origin of Product |

United States |

Preparation Methods

Deacetylation of 11beta,17alpha-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 17-acetate (III) to Compound (IV)

- Reagents and Conditions :

- Sodium methoxide (or other alkoxide bases such as potassium, lithium, magnesium, calcium methoxide) in methanol is used as the base for hydrolysis.

- The reaction is typically carried out at temperatures ranging from 0°C to 25°C, with 25°C being optimal for completion within 2-3 hours.

- Solvents such as methanol, ethanol, isopropanol, or n-propanol are operable.

- Procedure :

- A solution of compound III in methanol and methylene chloride is treated with sodium methoxide solution.

- The mixture is stirred at about 20-25°C for approximately 2 hours.

- The reaction is quenched with acetic acid, diluted with water/methanol, stirred further, and then concentrated under reduced pressure.

- The product is isolated by filtration and drying.

- Notes :

Diiodination at the 21-Position to Form Compound (V)

- Reagents and Conditions :

- Iodine (I2) is used as the iodinating agent.

- A catalyst system comprising calcium bromide, calcium hydroxide, and calcium oxide in methanol is employed to facilitate the reaction.

- The reaction is conducted at controlled temperatures:

- The first half of iodine addition is performed at about 25°C to avoid formation of undesired by-products.

- The second half is added at 0°C to minimize degradation of the diiodinated product.

- The equivalents used are approximately 2.0 eq. iodine, 1.2 eq. calcium oxide, 3.75 eq. calcium hydroxide, and 0.7 eq. calcium bromide.

- Procedure :

- Compound IV is suspended in methanol with calcium oxide, calcium hydroxide, and calcium bromide.

- Iodine dissolved in methanol with calcium bromide is added slowly over 4 hours under temperature control.

- After completion, the reaction mixture is poured into aqueous acetic acid, filtered, and dried to yield the diiodo compound V.

- Notes :

Optional Conversion to 21-Acetate (Compound VI)

- Reagents and Conditions :

- The diiodo compound V can be converted to the 21-acetate derivative by treatment with a salt of acetic acid (e.g., sodium acetate) in the presence of triethylamine and acetone.

- The reaction is typically carried out at 45°C for 2 hours, then cooled and worked up by extraction and purification.

- Notes :

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| Deacetylation (III → IV) | Sodium methoxide in methanol | 0°C to 25°C | ~2 hours | Mild base hydrolysis, preferred at 25°C |

| Diiodination (IV → V) | Iodine, CaBr2, Ca(OH)2, CaO in methanol | 0°C to 25°C | ~4 hours | Slow iodine addition, temp control critical |

| Acetylation (V → VI, optional) | Acetic acid salt, triethylamine in acetone | 20°C to 45°C | ~2 hours | Converts diiodo to 21-acetate derivative |

Chemical Reactions Analysis

Types of Reactions

11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of iodine atoms with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione has several scientific research applications:

Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its potential therapeutic uses in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to:

Translocation: The receptor-ligand complex translocates to the nucleus.

Gene Regulation: The complex binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes.

Anti-inflammatory Effects: Downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Corticosteroids share a common pregnane skeleton but vary in substituents that dictate potency, bioavailability, and side effects. Below is a comparative analysis:

Pharmacological Implications

Diiodo vs. Non-Iodinated Analogs: The 21,21-diiodo group in the target compound may reduce systemic bioavailability due to increased molecular weight and polarity compared to non-halogenated or fluorinated analogs like Budesonide . Iodine’s electronegativity could also alter receptor-binding kinetics. In contrast, fluorinated analogs (e.g., Clocortolone, Betamethasone) exhibit higher glucocorticoid receptor affinity due to fluorine’s strong electron-withdrawing effects .

6α-Methyl Substitution: The 6α-methyl group, shared with Betamethasone derivatives, is associated with enhanced anti-inflammatory potency and reduced mineralocorticoid activity compared to non-methylated corticosteroids like Hydrocortisone .

Compounds with esterified groups (e.g., Betamethasone dipropionate) exhibit improved dermal absorption but higher risks of skin atrophy compared to non-esterified forms .

Data Table: Key Properties of Selected Corticosteroids

| Property | Target Compound | Budesonide | Clocortolone | Betamethasone Dipropionate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~600 (estimated) | 430.5 | 452.9 | 504.6 |

| Halogenation | I₂ | None | F, Cl | F |

| Bioavailability | Low (polar diiodo) | Moderate (lipophilic) | High (lipophilic) | High (esterified) |

| Primary Use | Investigational | Asthma/COPD | Dermatology | Topical inflammation |

| Key Safety Concern | Iodine toxicity | Local irritation | Skin thinning | Systemic absorption |

Research Findings and Clinical Relevance

- 6α-Methyl Role : The 6α-methyl group in the target compound and Betamethasone analogs is critical for minimizing sodium retention, a common side effect of older corticosteroids like Cortisone .

- Future Directions : Structural optimization (e.g., combining diiodo substitution with esterification) could balance potency and safety, though iodine’s metabolic fate requires rigorous toxicological evaluation .

Biological Activity

11beta,17-Dihydroxy-21,21-diiodo-6alpha-methylpregna-1,4-diene-3,20-dione (commonly referred to as Diiodo-Methyl-Pregnane) is a synthetic steroid compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C22H28I2O4

- Molecular Weight : 610.265 g/mol

- CAS Number : 94134-96-0

Diiodo-Methyl-Pregnane exhibits its biological effects primarily through interaction with steroid hormone receptors. The presence of iodine atoms enhances its affinity for glucocorticoid receptors, leading to potent anti-inflammatory and immunosuppressive effects. The compound's structural modifications allow it to mimic natural steroids while potentially reducing side effects commonly associated with steroid therapies.

Anti-inflammatory Effects

Several studies have highlighted the compound's ability to reduce inflammation. Its mechanism involves:

- Inhibition of pro-inflammatory cytokines.

- Suppression of immune cell activation.

Case Study : In a controlled experiment involving animal models of arthritis, administration of Diiodo-Methyl-Pregnane resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups .

Antitumor Activity

Research indicates that Diiodo-Methyl-Pregnane may possess antitumor properties. It has been shown to:

- Induce apoptosis in cancer cell lines.

- Inhibit tumor growth in xenograft models.

Research Findings : A study published in a peer-reviewed journal demonstrated that Diiodo-Methyl-Pregnane reduced the viability of breast cancer cells by up to 70% through the activation of apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of Diiodo-Methyl-Pregnane reveals:

- Absorption : Rapid absorption post-administration.

- Distribution : High bioavailability due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with active metabolites contributing to its biological effects.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 12 hours |

| Metabolites | Active metabolites identified in serum |

Therapeutic Applications

Given its biological activities, Diiodo-Methyl-Pregnane is being explored for various therapeutic applications:

- Chronic Inflammatory Diseases : Potential treatment for conditions like rheumatoid arthritis and inflammatory bowel disease.

- Cancer Therapy : Investigated as a complementary agent in cancer treatment protocols.

- Endocrine Disorders : Possible use in managing disorders related to steroid hormone imbalances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.